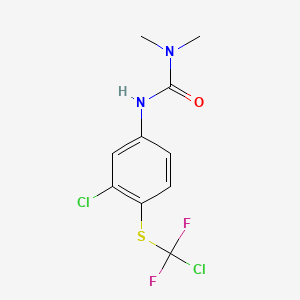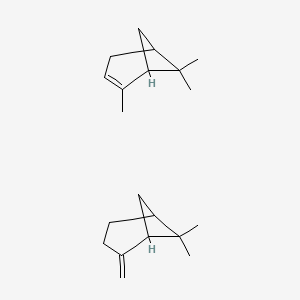
BICYCLO3.1.1HEPT-2-ENE, 2,6,6-TRIMETHYL-, POLYMER WITH 6,6-DIMETHYL-2-METHYLENEBICYCLO3.1.1HEPTANE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pinene is a bicyclic monoterpene hydrocarbon with the molecular formula C10H16. It exists in two isomeric forms: alpha-pinene and beta-pinene. These isomers are found in the essential oils of many plants, particularly coniferous trees like pines. Alpha-pinene is known for its distinctive pine-like scent, while beta-pinene has a woody-green aroma. Both isomers are widely used in various industries due to their unique chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
Alpha-pinene and beta-pinene can be synthesized through various methods, including the pyrolysis of other terpenes. For example, myrcene can be obtained by the pyrolysis of alpha-pinene or beta-pinene . Additionally, biotransformation methods using microorganisms such as fungi and bacteria have shown promising results in producing these compounds .
Industrial Production Methods
Commercially, alpha-pinene and beta-pinene are primarily obtained through the distillation of turpentine, which is derived from the resin of pine trees. Turpentine typically contains about 60% alpha-pinene and 30% beta-pinene . Another method involves the conversion of alpha-pinene to beta-pinene through specific chemical reactions .
化学反应分析
Types of Reactions
Alpha-pinene and beta-pinene undergo various chemical reactions, including:
Oxidation: Both isomers can be oxidized to form compounds such as pinonaldehyde and nor-pinonaldehyde.
Reduction: Reduction reactions can convert these pinenes into other terpenes like camphene.
Common Reagents and Conditions
Common reagents used in the reactions of alpha-pinene and beta-pinene include ozone for ozonolysis, formaldehyde for substitution reactions, and various oxidizing agents for oxidation reactions .
Major Products
Major products formed from the reactions of alpha-pinene and beta-pinene include pinonaldehyde, nor-pinonaldehyde, camphene, nopol, and nopyl acetate .
科学研究应用
Alpha-pinene and beta-pinene have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of other chemicals and polymers.
Biology: They exhibit various biological activities, including antimicrobial, antifungal, and insecticidal properties
Medicine: Alpha-pinene and beta-pinene have shown potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer activities
Industry: These pinenes are used in the production of fragrances, flavors, and as solvents in the chemical industry
作用机制
The mechanism of action of alpha-pinene and beta-pinene involves their interaction with various molecular targets and pathways. For instance, alpha-pinene has been shown to exert bronchodilation effects by relaxing the airway muscles, making it beneficial for treating asthma . Both isomers also exhibit antimicrobial activity by disrupting the cell membranes of bacteria and fungi . Additionally, their anti-inflammatory and antioxidant effects are mediated through the inhibition of pro-inflammatory cytokines and the scavenging of free radicals .
相似化合物的比较
Alpha-pinene and beta-pinene are part of a larger family of terpenes, which includes compounds like limonene, camphene, and myrcene. While all these terpenes share a similar molecular structure, they differ in the arrangement of their atoms, leading to distinct physical and chemical properties . For example:
Limonene: Known for its citrus scent, limonene is commonly used in cleaning products and as a flavoring agent.
Camphene: This compound has a camphor-like aroma and is used in the production of fragrances and as a food additive.
Myrcene: Found in hops and bay leaves, myrcene has a musky, earthy scent and is used in the fragrance industry
Alpha-pinene and beta-pinene are unique due to their specific biological activities and their widespread occurrence in nature, making them valuable in various applications .
属性
CAS 编号 |
31393-98-3 |
|---|---|
分子式 |
C20H32 |
分子量 |
272.5 g/mol |
IUPAC 名称 |
6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane;2,6,6-trimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/2C10H16/c2*1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3;8-9H,1,4-6H2,2-3H3 |
InChI 键 |
CUZHJZGRKFEZIY-UHFFFAOYSA-N |
SMILES |
CC1=CCC2CC1C2(C)C.CC1(C2CCC(=C)C1C2)C |
规范 SMILES |
CC1=CCC2CC1C2(C)C.CC1(C2CCC(=C)C1C2)C |
| 31393-98-3 | |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B1615658.png)
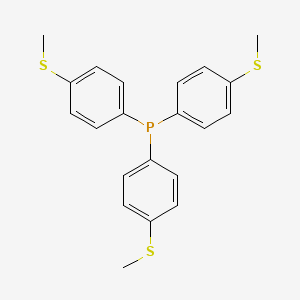
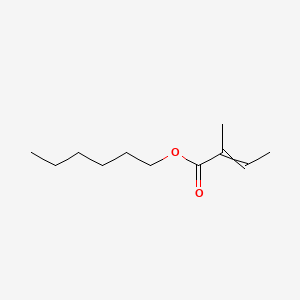
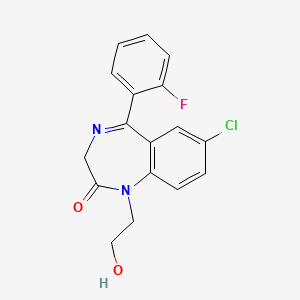
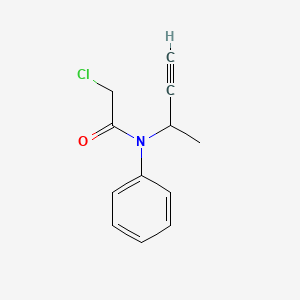
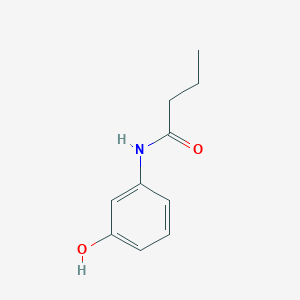
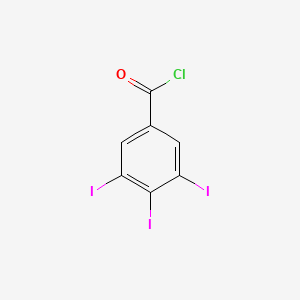
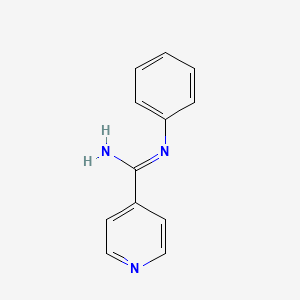
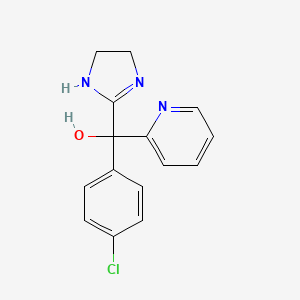
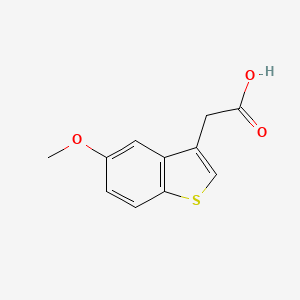
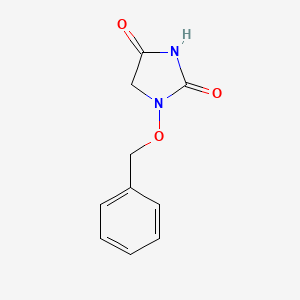
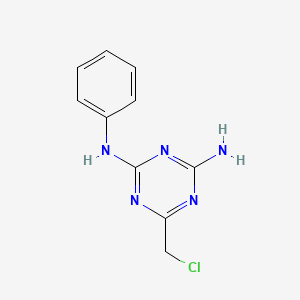
![5-Chloro-2-methoxybenzo[d]oxazole](/img/structure/B1615680.png)
